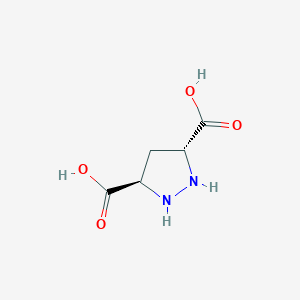
(3R,5R)-pyrazolidine-3,5-dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid typically involves the reduction of precursor compounds using specific catalysts and reagents. One common method involves the use of ketoreductases, which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. For instance, a recombinant ketoreductase can be used to reduce a precursor compound in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. These processes involve the use of genetically engineered microorganisms that express the necessary enzymes for the reduction reactions. The reaction conditions are typically mild, involving aqueous buffers at neutral pH and ambient temperature .
化学反应分析
Types of Reactions
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
科学研究应用
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its chiral properties
作用机制
The mechanism of action of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
Similar Compounds
- (3R,5R)-3,5-Dihydroxydecanoic acid
- ®-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Pyrrolopyrazine derivatives
Uniqueness
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and efficiency in various reactions and applications .
生物活性
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolidine ring structure with two carboxylic acid groups. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrazolidine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazolidine-3,5-diones have shown low micromolar IC50 values against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
-
Antiparasitic Activity :
- Studies have demonstrated that simple dialkyl pyrazole-3,5-dicarboxylates possess potent in vitro activity against Trypanosoma cruzi and Leishmania species. The compounds exhibited higher efficacy than standard reference drugs with selectivity indexes ranging from 8 to 113 times greater than those of conventional treatments .
- Cancer Cell Cytotoxicity :
-
Anti-inflammatory Effects :
- Pyrazolidine derivatives are also noted for their anti-inflammatory properties. They may act as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis and protozoan metabolism .
- Receptor Modulation : Certain derivatives act as agonists or antagonists for specific receptors involved in metabolic regulation, such as the Farnesoid X receptor (FXR) .
- Cytotoxic Pathways : The induction of apoptosis in cancer cells has been linked to the activation of intrinsic pathways mediated by reactive oxygen species (ROS) generation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Values (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Low micromolar | |
| Antiparasitic | T. cruzi | Higher than reference drugs | |
| Cancer Cytotoxicity | H460 | 193.93 | |
| A549 | 208.58 |
Case Study: Antiparasitic Efficacy
A study evaluated the efficacy of dialkyl pyrazole-3,5-dicarboxylates against Trypanosoma cruzi. In vitro assays showed that these compounds had significantly lower toxicity towards mammalian cells while effectively reducing the viability of the parasite amastigote forms by more than 80% compared to control treatments.
属性
CAS 编号 |
207516-25-4 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h2-3,6-7H,1H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
InChI 键 |
DZHITFAUGUDIQF-PWNYCUMCSA-N |
手性 SMILES |
C1[C@@H](NN[C@H]1C(=O)O)C(=O)O |
规范 SMILES |
C1C(NNC1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















